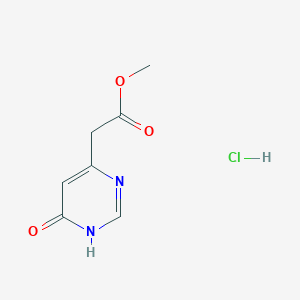
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have significant biological and chemical importance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in aqueous ethanol in the presence of potassium carbonate at room temperature . The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with aliphatic amines to form corresponding acetamides.
Hydrazine Hydrate Reactions: It reacts with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reactions: The compound reacts with aniline to form 2-anilino-6-methylpyrimidin-4(3H)-one.
Common Reagents and Conditions
Aliphatic Amines: Used in substitution reactions to form acetamides.
Hydrazine Hydrate: Used to produce hydrazinyl derivatives.
Aniline: Used to form anilino derivatives.
Ethanol: Common solvent for these reactions.
Potassium Carbonate: Used as a base in the initial synthesis.
Major Products Formed
Acetamides: Formed from reactions with aliphatic amines.
Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.
Anilino Derivatives: Formed from reactions with aniline.
科学的研究の応用
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are known for their anticancer, antitubercular, and anti-HIV activities. This compound can be used as a precursor for synthesizing various biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Material Science: Pyrimidine derivatives, including this compound, are used in the fabrication of functional supramolecular assemblies and materials.
作用機序
The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is not well-documented. like other pyrimidine derivatives, it is likely to interact with nucleic acids and proteins, affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetate
- 2-ureido-4[1H]-6-methyl-pyrimidinone (UPy)
Uniqueness
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form different derivatives
特性
分子式 |
C7H9ClN2O3 |
|---|---|
分子量 |
204.61 g/mol |
IUPAC名 |
methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7(11)3-5-2-6(10)9-4-8-5;/h2,4H,3H2,1H3,(H,8,9,10);1H |
InChIキー |
BREUHZLKNXWJHD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=O)NC=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


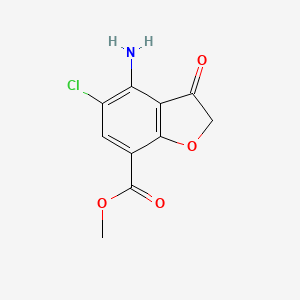
![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
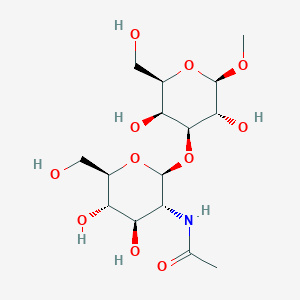
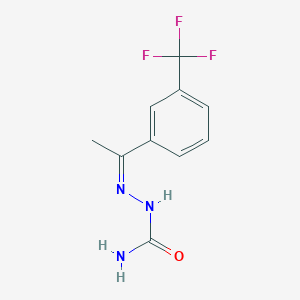
![ethyl (2E)-3-{5-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061583.png)
![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)
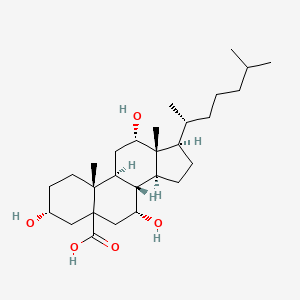

![methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)
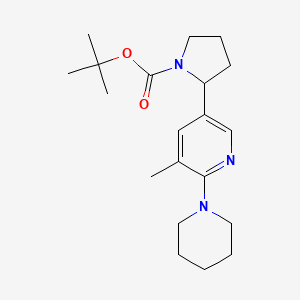
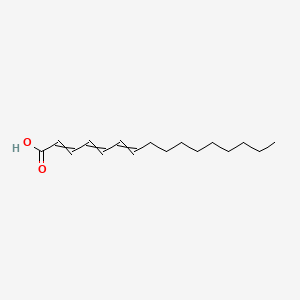
![(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B15061660.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
